2,6-Dichloro-5-fluoropyridine-3-carboxaldehyde
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Overview
Description
2,6-Dichloro-5-fluoropyridine-3-carboxaldehyde is a derivative of pyridine, containing two chlorine atoms, one fluorine atom, and an aldehyde functional group . It is commonly used in the synthesis of pharmaceuticals and agrochemicals, and it can also be utilized as a building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves several steps. One recognized reaction using 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile is the synthesis of Gemifloxacin, an oral broad-spectrum antibiotic . Another synthesis method involves the preparation of 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two chlorine atoms, one fluorine atom, and an aldehyde functional group . The molecular weight is 209.99 g/mol .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it is used in the synthesis of Gemifloxacin, a broad-spectrum antibiotic . It can also serve as a molecular scaffold for 1,8-naphthyridine derivatives including Enoxacin, Trovafloxacin, and Tosufloxacin .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its density has been reported to be 1.6207g/cm^3 at 25°C .Scientific Research Applications
Synthesis and Organic Chemistry Applications
Decarboxylative Blaise Reaction : The compound has been used in the synthesis of ethyl 2,6-dichloro-5-fluoronicotinoylacetate using the decarboxylative Blaise reaction. This process involves the reaction of 3-cyano-2,6-dichloro-5-fluoropyridine with potassium ethyl malonate in the presence of zinc chloride, providing an efficient synthesis method (Lee et al., 2007).
Organometallic Intermediates for Structural Proliferation : It has been prepared by treating 2,6-difluoropyridine with lithium diisopropylamide and N,N-dimethylformamide. Regioselective displacements of fluorine from the aldehyde by nucleophiles were explored, demonstrating the versatility of organometallic methods in creating a variety of derivates (Schlosser & Rausis, 2004).
Improved Synthesis Process : A study described an improved process for synthesizing pyridine 2,6-dichloro-5-fluoro-3-carboxylic acid, highlighting efficient methods and catalysts that improve the yield and purity of the final product (Fang, 2008).
Pharmaceutical and Medicinal Chemistry Applications
Anticancer and Antiviral Effects : The compound has been investigated for its potential in inhibiting S-adenosyl-L-homocysteine hydrolase, showing implications in anticancer and antiviral activities. This research underscores its relevance in the development of new therapeutic agents (Wnuk et al., 1997).
Key Intermediate in Antibacterial Agent Synthesis : It serves as a key intermediate in the synthesis of Quinolone antibacterial agents. The synthesis process involves a series of reactions starting from 2,6-dichloro-5-fluoro-nicotine acid, demonstrating its crucial role in the development of important pharmaceuticals (Qiu-feng, 2005).
Synthesis of Fluorinated Pyridines for Antibacterial Applications : The compound has been used in the Balz-Schiemann reaction to create fluorinated pyridines, which are then converted into compounds like enoxacin, a new potential antibacterial agent (Matsumoto et al., 1984).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,6-dichloro-5-fluoropyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO/c7-5-3(2-11)1-4(9)6(8)10-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYGHERNXKCTOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260758-33-5 |
Source
|
Record name | 2,6-dichloro-5-fluoropyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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